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(2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a dimethylphenyl group and an amine functional group. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound, enhancing its solubility and stability in aqueous environments. This compound's structural complexity allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.
The chemical reactivity of (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride can be analyzed through several types of reactions:
These reactions are crucial for understanding the compound's potential transformations and applications in synthetic organic chemistry.
The biological activity of (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride has been investigated using computer-aided prediction methods, which assess its pharmacological profiles based on structural characteristics. Compounds with similar structures often exhibit activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways . Specific studies have indicated that this compound may possess properties relevant to neuropharmacology, potentially acting as a modulator for certain neurotransmitter systems.
Synthesis of (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride typically involves several steps:
These methods highlight the synthetic versatility and potential pathways for producing this compound in a laboratory setting.
(2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride has potential applications in:
Interaction studies involving (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride often focus on its binding affinity to various biological targets. Techniques such as molecular docking and in vitro assays are employed to evaluate its effectiveness against specific receptors or enzymes. These studies help elucidate the compound's mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with (2,3-Dimethyl-phenyl)-piperidin-4-yl-amine dihydrochloride. Here is a comparison highlighting their unique features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (1-Methyl-piperidin-4-yl)-phenyl-methanone | Contains a methanone group; less steric hindrance | Moderate activity against dopamine receptors |
| 1-(2-Methylphenyl)-piperidin-4-amine | Similar piperidine structure; additional methyl substitution | Potentially higher selectivity for serotonin receptors |
| N,N-Dimethyl-piperidin-4-amines | Dimethyl substitution on nitrogen; more lipophilic | Enhanced permeability across membranes |
The compound’s structure consists of a six-membered piperidine ring (C₅H₁₁N) bonded to a 2,3-dimethylphenyl group at the nitrogen atom. The dihydrochloride salt form introduces two chloride counterions, stabilizing the protonated amine group. Key structural features include:
The molecular formula is C₁₃H₂₂Cl₂N₂, with a molecular weight of 277.24 g/mol.